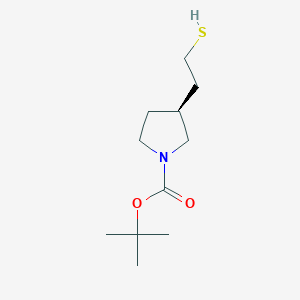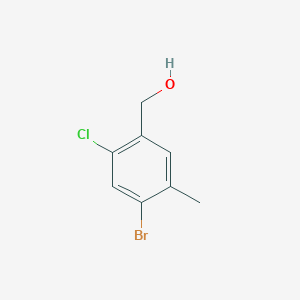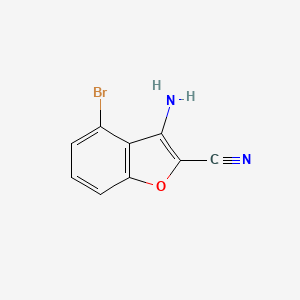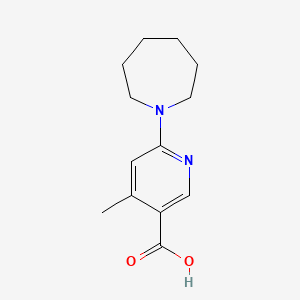
1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a silicon atom substituted with dimethyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethenylphenyl)-dimethyl-trimethylsilylsilane typically involves the reaction of 4-vinylphenylmagnesium bromide with chlorodimethyl(trimethylsilyl)silane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-ethenylphenyl)-dimethyl-trimethylsilylsilane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The phenyl ring can undergo hydrogenation to form the corresponding cyclohexyl derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions are typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used to replace the trimethylsilyl group.
Major Products Formed
Epoxides and Diols: Formed through the oxidation of the vinyl group.
Cyclohexyl Derivatives: Formed through the hydrogenation of the phenyl ring.
Substituted Silanes: Formed through nucleophilic substitution of the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is used as a building block in the synthesis of more complex organosilicon compounds
Biology
In biological research, this compound can be used as a precursor for the synthesis of silicon-based biomolecules. These biomolecules can be used in the development of novel drug delivery systems and imaging agents.
Medicine
The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry. It can be used to synthesize silicon-containing analogs of pharmaceutical compounds, which may exhibit improved pharmacokinetic properties.
Industry
In the industrial sector, (4-ethenylphenyl)-dimethyl-trimethylsilylsilane is used in the production of advanced materials, such as silicone-based polymers and resins. These materials are known for their excellent thermal stability, chemical resistance, and mechanical properties.
Wirkmechanismus
The mechanism by which (4-ethenylphenyl)-dimethyl-trimethylsilylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The vinyl group can undergo polymerization reactions, leading to the formation of high-molecular-weight polymers. The silicon atom, with its ability to form stable bonds with carbon and other elements, plays a crucial role in the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-ethenylphenyl)trimethylsilane: Lacks the dimethyl substitution on the silicon atom.
(4-ethenylphenyl)dimethylsilane: Lacks the trimethylsilyl group.
(4-vinylphenyl)dimethylsilane: Similar structure but with a vinyl group instead of an ethenyl group.
Uniqueness
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is unique due to the presence of both dimethyl and trimethylsilyl groups on the silicon atom. This dual substitution enhances the compound’s reactivity and allows for the introduction of multiple functional groups into organic molecules. Additionally, the vinyl group provides a site for further chemical modifications, making this compound a versatile building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
114442-01-2 |
|---|---|
Molekularformel |
C13H22Si2 |
Molekulargewicht |
234.48 g/mol |
IUPAC-Name |
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C13H22Si2/c1-7-12-8-10-13(11-9-12)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |
InChI-Schlüssel |
JYUUKXGWBRYQIS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)


![6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11874381.png)




![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)


